m-PEG2-phosphonic acid

Description

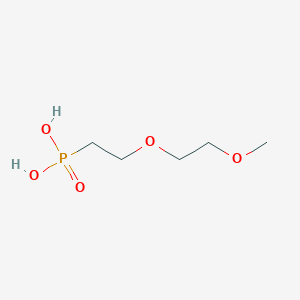

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13O5P/c1-9-2-3-10-4-5-11(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVEHCDYPVDET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG2-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG2-phosphonic acid, a bifunctional molecule incorporating a short polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety, is a versatile building block in modern chemical and biomedical research. Its hydrophilic PEG component enhances aqueous solubility, while the phosphonic acid group provides a strong anchor to metal oxide surfaces and calcium ions. This unique combination of properties makes it a valuable tool in drug delivery, surface modification of materials, and the development of advanced biomaterials. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis and characterization protocols, and key applications with a focus on experimental methodologies.

Core Properties of this compound

This compound, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, possesses a distinct set of physicochemical properties that underpin its utility in various scientific domains.

| Property | Value | Source |

| Chemical Formula | C₅H₁₃O₅P | BroadPharm |

| Molecular Weight | 184.13 g/mol | AxisPharm[1] |

| CAS Number | 96962-41-3 | BroadPharm |

| Appearance | Colorless to light yellow oil | - |

| Purity | ≥95% - 98% | AxisPharm, BroadPharm[1] |

| Storage Temperature | -20°C | BroadPharm |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate (B1237965) ester intermediate, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis

Step 1: Michaelis-Arbuzov Reaction to Synthesize Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

This reaction forms the carbon-phosphorus bond, a key step in the synthesis of phosphonates.

-

Materials:

-

Triethyl phosphite (B83602)

-

Anhydrous Toluene (optional, for solvent-based reaction)

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-2-(2-methoxyethoxy)ethane (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

The reaction can be carried out neat or in a high-boiling inert solvent like toluene.

-

Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (2-(2-methoxyethoxy)ethyl)phosphonate is a colorless oil.

-

Step 2: Acid Hydrolysis to this compound

This step deprotects the phosphonate ester to yield the final phosphonic acid.

-

Materials:

-

Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

-

Concentrated Hydrochloric Acid (37%)

-

-

Procedure:

-

To the diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents).

-

Heat the mixture to reflux (approximately 110°C) for 4-6 hours.

-

Monitor the reaction by ³¹P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure (rotary evaporation).

-

The resulting crude this compound can be further purified by washing with a non-polar solvent like diethyl ether to remove any organic impurities, followed by drying under high vacuum.

-

References

An In-depth Technical Guide to m-PEG2-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-2-phosphonic acid (m-PEG2-phosphonic acid), a bifunctional molecule increasingly utilized in biomedical research and drug development. Its unique structure, combining a hydrophilic polyethylene (B3416737) glycol (PEG) linker and a high-affinity phosphonic acid headgroup, makes it a versatile tool for surface modification, drug targeting, and bioconjugation.

Core Concepts: Structure and Physicochemical Properties

Chemical Structure and Formula:

This compound consists of a methoxy-terminated diethylene glycol chain linked to a phosphonic acid group. This structure imparts both hydrophilicity, due to the PEG chain, and strong binding capabilities to metal oxides and calcium-rich surfaces, via the phosphonic acid moiety.[1][2][3]

Molecular Formula: C₅H₁₃O₅P

Molecular Weight: 184.13 g/mol [3]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Notes |

| Molecular Formula | C₅H₁₃O₅P | |

| Molecular Weight | 184.13 g/mol | [3] |

| CAS Number | 96962-41-3 | [4][5] |

| Appearance | White to off-white crystalline powder or solid | Based on typical appearance of similar compounds. |

| Solubility | Soluble in water and alcohol. | [6] |

| Storage Temperature | -20°C | [5] |

| pKa | pK₁: 2.38; pK₂: 7.74 (at 25°C) | Data for Methylphosphonic acid.[6] |

| Melting Point | 105-107 °C | Data for Methylphosphonic acid.[6] |

| Boiling Point | 265.2 ± 23.0 °C | Predicted data for Methylphosphonic acid.[6] |

| Density | 1.495 ± 0.06 g/cm³ | Predicted data for Methylphosphonic acid.[6] |

Synthesis of this compound

The synthesis of phosphonic acids can be achieved through several methods, with the Michaelis-Arbuzov reaction being a common and effective approach.[7][8] This reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl phosphonate, which is then hydrolyzed to the phosphonic acid.

A logical workflow for the synthesis of this compound is depicted below. This would typically involve the reaction of a halogenated m-PEG2 derivative with a phosphite reagent, followed by hydrolysis.

Caption: Conceptual synthesis workflow for this compound.

Experimental Protocols and Applications

This compound is a key reagent in various applications, primarily centered around its ability to modify surfaces and act as a hydrophilic linker.

Surface Modification of Metal Oxide Nanoparticles

The phosphonic acid group exhibits a strong and stable interaction with metal oxide surfaces, such as iron oxide, silica, and titania.[1][9][10] This allows for the formation of a hydrophilic and biocompatible PEG layer on the nanoparticle surface, which can improve colloidal stability, reduce non-specific protein binding, and prolong circulation times in vivo.[9][11]

Experimental Protocol: Surface Modification of Iron Oxide Nanoparticles (IONPs)

This protocol is a generalized procedure based on methodologies described in the literature.[12][13]

-

Preparation of IONP Suspension: Disperse the desired amount of IONPs in a suitable solvent. For hydrophobic IONPs, this may be an organic solvent like dichloromethane (B109758), while hydrophilic IONPs can be dispersed in water.[12]

-

Preparation of this compound Solution: Dissolve this compound in a solvent that is miscible with the IONP suspension (e.g., a mixture of dichloromethane and methanol (B129727) for hydrophobic IONPs, or water for hydrophilic IONPs).[12]

-

Ligand Exchange Reaction: Add the this compound solution to the IONP suspension. The molar ratio of the PEG linker to the iron content of the IONPs is a critical parameter that will influence the PEG density on the surface.[12]

-

Incubation: Sonicate the reaction mixture for a defined period (e.g., 1 hour on, 1 hour off, repeated three times) and then allow it to react overnight at room temperature with stirring.[12]

-

Purification: Purify the PEGylated IONPs to remove excess unbound this compound. This can be achieved by methods such as magnetic separation (for magnetic IONPs), centrifugation, or dialysis.

-

Characterization: Characterize the resulting PEGylated IONPs to confirm successful surface modification.

Quantitative Analysis of PEG Density

The density of the PEG chains on the nanoparticle surface is a critical parameter that influences its biological behavior. Several methods can be used for its quantification:

-

Thermogravimetric Analysis (TGA): Measures the weight loss of the coated nanoparticles upon heating, which can be correlated to the amount of grafted PEG.[14]

-

High-Performance Liquid Chromatography (HPLC): The PEG can be displaced from the nanoparticle surface and quantified by HPLC.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the amount of PEG ligands after their release from the nanoparticle surface.[17]

-

Fluorescence-based Assays: If a fluorescently labeled PEG is used, the surface density can be quantified by measuring the fluorescence intensity.[14]

The workflow for a typical surface modification and characterization process is illustrated below.

Caption: Workflow for nanoparticle surface modification and characterization.

Bone-Targeting Drug Delivery

The phosphonic acid group has a high affinity for hydroxyapatite (B223615), the primary mineral component of bone.[18] This property makes this compound an excellent targeting ligand for the delivery of therapeutics to bone tissue. By conjugating a drug to the PEG portion of the molecule, the phosphonic acid can act as a "bone hook," concentrating the therapeutic at the desired site. This is particularly relevant for the treatment of bone diseases such as osteoporosis, Paget's disease, and bone metastases.[3]

Experimental Protocol: In Vitro Hydroxyapatite Binding Assay

This protocol provides a general method to assess the bone-binding affinity of molecules functionalized with this compound.[18][19]

-

Preparation of Test Compound: Synthesize the conjugate of the drug of interest with this compound.

-

Preparation of Hydroxyapatite Slurry: Prepare a suspension of hydroxyapatite (HA) powder in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Binding Assay:

-

Add a known concentration of the test compound to the HA slurry.

-

Incubate the mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.

-

As a control, incubate the test compound in the buffer without HA.

-

-

Separation: Centrifuge the samples to pellet the HA particles.

-

Quantification: Measure the concentration of the unbound test compound remaining in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or fluorescence spectroscopy if the compound is labeled).

-

Calculation: The amount of bound compound can be calculated by subtracting the concentration of the unbound compound from the initial concentration.

The logical relationship for the bone-targeting mechanism is outlined in the following diagram.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 3. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 4. This compound | 96962-41-3 [chemicalbook.com]

- 5. This compound, 96962-41-3 | BroadPharm [broadpharm.com]

- 6. METHYLPHOSPHONIC ACID CAS#: 993-13-5 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Methylphosphonic acid - Wikipedia [en.wikipedia.org]

- 9. Surface Modification of Magnetic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, surface modification, and applications of magnetic iron oxide nanoparticles | Journal of Materials Research | Cambridge Core [cambridge.org]

- 11. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Phosphonate coating of commercial iron oxide nanoparticles for nanowarming cryopreserved samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

- 18. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to m-PEG2-Phosphonic Acid

Introduction: m-PEG2-phosphonic acid is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. It incorporates a short, hydrophilic diethylene glycol (PEG2) chain and a terminal phosphonic acid group. This unique structure imparts valuable properties, such as increased aqueous solubility for conjugated molecules and a strong affinity for specific inorganic surfaces.[1][2] Its principal applications lie in the development of advanced drug delivery systems, surface modification of materials, and as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Handling Properties

The key quantitative data for this compound are summarized below, providing a clear reference for experimental design and material handling.

| Property | Value | References |

| Molecular Weight | 184.1 g/mol | [1][5][6] |

| Molecular Formula | C₅H₁₃O₅P | [1][5] |

| CAS Number | 96962-41-3 | [1][2][3][5] |

| Typical Purity | ≥98% | [1][5][6] |

| Appearance | Varies (often a solid or oil) | - |

| Storage Conditions | -20°C | [1][5][7] |

| Solubility | Water-soluble | [1][2] |

Core Applications & Signaling Pathways

The versatility of this compound stems from its distinct functional ends, enabling its use in several cutting-edge biomedical applications.

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a PEG-based linker for the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker physically connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, forming a ternary complex that triggers the degradation cascade.

Bone-Targeted Drug Delivery

The phosphonic acid functional group has a strong affinity for calcium ions, which are abundant in bone tissue.[4][8] This property allows for the targeted delivery of therapeutic agents to bone. By conjugating a drug to this compound, the resulting molecule can selectively accumulate in bone, enhancing therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]

References

- 1. This compound, 96962-41-3 | BroadPharm [broadpharm.com]

- 2. This compound | 96962-41-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 5. mPEG2-Phosphonic acid - CD Bioparticles [cd-bioparticles.net]

- 6. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 7. PEG2-bis(phosphonic acid), 116604-42-3 | BroadPharm [broadpharm.com]

- 8. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to m-PEG2-phosphonic acid (CAS 96962-41-3) for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG2-phosphonic acid (CAS 96962-41-3), a bifunctional linker molecule increasingly utilized in the development of targeted protein degraders. This document consolidates available data on its physicochemical properties, outlines general experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts and Physicochemical Properties

This compound, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, is a short-chain polyethylene (B3416737) glycol (PEG) derivative incorporating a terminal phosphonic acid moiety. This heterobifunctional structure imparts desirable characteristics for its use as a linker in PROTACs. The PEG portion enhances hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule, while the phosphonic acid group can serve as a versatile synthetic handle for conjugation to a ligand for an E3 ubiquitin ligase or a target protein of interest (POI).[1][2][3]

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that a complete, experimentally verified dataset for all physicochemical properties is not publicly available, and the information presented is aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96962-41-3 | [1] |

| Molecular Formula | C₅H₁₃O₅P | [1] |

| Molecular Weight | 184.13 g/mol | [1] |

| Appearance | Not specified (likely a liquid or solid) | - |

| Purity | Typically ≥95% | Supplier Data |

| Storage Conditions | 2-8°C or -20°C | Supplier Data |

| Solubility | Soluble in water and polar organic solvents | [1][2] |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][5] A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[6][7] Short-chain PEG linkers like this compound are frequently employed to enhance the aqueous solubility of often hydrophobic PROTAC molecules.[2] The flexibility of the PEG chain can also be advantageous in allowing the two ligands to adopt an optimal orientation for the formation of a productive ternary complex, which is essential for efficient ubiquitination of the target protein.[6][7]

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following sections provide generalized protocols for the synthesis of a PROTAC utilizing a PEG-phosphonic acid linker and for the subsequent evaluation of its activity.

General Protocol for PROTAC Synthesis using a PEG-Phosphonic Acid Linker

This protocol describes a representative synthetic workflow for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG linker with a phosphonic acid terminus. The specific coupling chemistry will depend on the available functional groups on the respective ligands.

Materials:

-

Protein of Interest (POI) ligand with a suitable functional group (e.g., amine, hydroxyl, or halide).

-

E3 ligase ligand with a suitable functional group.

-

This compound (or its ester derivative).

-

Coupling reagents (e.g., EDC, HATU, DCC).

-

Bases (e.g., DIPEA, triethylamine).

-

Anhydrous solvents (e.g., DMF, DMSO, CH₂Cl₂).

-

Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Procedure:

-

Activation of the Phosphonic Acid: If starting with the free phosphonic acid, it may need to be converted to a more reactive species, such as a phosphonyl chloride or a mixed anhydride, to facilitate coupling.

-

First Coupling Reaction:

-

Dissolve the E3 ligase ligand and the activated this compound linker in an appropriate anhydrous solvent.

-

Add a suitable base to neutralize any acid formed during the reaction.

-

Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the E3 ligase-linker conjugate using column chromatography or preparative HPLC.

-

-

Second Coupling Reaction:

-

The terminal functional group of the PEG linker (introduced if the phosphonic acid was initially coupled) is now used to attach the POI ligand.

-

Dissolve the purified E3 ligase-linker conjugate and the POI ligand in a suitable anhydrous solvent.

-

Add the appropriate coupling reagents and base.

-

Stir the reaction until completion, monitoring by TLC or LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

-

The following diagram illustrates a generalized experimental workflow for PROTAC synthesis and evaluation.

References

- 1. This compound | 96962-41-3 [chemicalbook.com]

- 2. This compound, 96962-41-3 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.uoc.gr [chemistry.uoc.gr]

- 9. Methods for the preparation of phosphonic acid derivatives - Eureka | Patsnap [eureka.patsnap.com]

Synthesis of m-PEG2-Phosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of m-PEG2-phosphonic acid, a valuable bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances solubility and pharmacokinetic properties, while the phosphonic acid moiety offers a versatile handle for conjugation or for targeting specific tissues, such as bone.[1][2] This document details the synthetic pathway, including experimental protocols for each step, and presents relevant data in a structured format for clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction. This is followed by the hydrolysis of the ester to yield the final phosphonic acid. The overall synthetic scheme is outlined below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane (Precursor)

The necessary starting material, 1-bromo-2-(2-methoxyethoxy)ethane, can be synthesized from di(ethylene glycol) monomethyl ether.

Reaction Scheme:

Experimental Procedure: [3][4]

-

To a 25-mL round-bottomed flask equipped with a magnetic stir bar and under a positive flow of nitrogen, add di(ethylene glycol) monomethyl ether (1.87 g, 15.60 mmol).

-

Cool the flask in an ice bath and stir the solution for 15 minutes.

-

Slowly add phosphorus tribromide (2.11 g, 0.73 mL, 7.81 mmol) dropwise over a period of 10 minutes.

-

Allow the reaction mixture to gradually warm to room temperature and stir for 14 hours.

-

Heat the solution in a 90 °C oil bath for 1 hour, during which the solution will turn yellow.

-

Cool the reaction mixture to room temperature and pour it onto a mixture of 30 g of ice and water.

-

Neutralize the solution by the careful addition of a 10% aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), and filter.

-

Concentrate the filtrate under reduced pressure to afford 1-bromo-2-(2-methoxyethoxy)ethane as a colorless oil. The product is typically of sufficient purity for use in the next step without further purification.

| Parameter | Value |

| Starting Material | Di(ethylene glycol) monomethyl ether |

| Reagent | Phosphorus tribromide |

| Reaction Time | 14 hours at RT, 1 hour at 90 °C |

| Work-up | Aqueous work-up and extraction |

| Product | 1-Bromo-2-(2-methoxyethoxy)ethane |

Table 1: Summary of the synthesis of 1-Bromo-2-(2-methoxyethoxy)ethane.

Step 1: Synthesis of Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds.[1][5] It involves the reaction of a trialkyl phosphite with an alkyl halide.

Reaction Scheme:

Experimental Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 1-bromo-2-(2-methoxyethoxy)ethane (1.0 equivalents) and triethyl phosphite (1.1 to 1.5 equivalents).

-

Heat the reaction mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature and stir the reaction for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude diethyl (2-(2-methoxyethoxy)ethyl)phosphonate can be purified by further vacuum distillation or by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| Starting Material | 1-Bromo-2-(2-methoxyethoxy)ethane |

| Reagent | Triethyl phosphite |

| Reaction Temperature | 140-160 °C |

| Reaction Time | 4-6 hours |

| Purification | Vacuum distillation or column chromatography |

| Product | Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate |

Table 2: Summary of the Michaelis-Arbuzov reaction for the synthesis of diethyl (2-(2-methoxyethoxy)ethyl)phosphonate.

Step 2: Hydrolysis of Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

The final step is the hydrolysis of the phosphonate ester to the corresponding phosphonic acid. Acid-catalyzed hydrolysis is a common and effective method.[6][7]

Reaction Scheme:

Experimental Procedure: [7]

-

In a round-bottomed flask, dissolve diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1.0 equivalent) in concentrated hydrochloric acid (e.g., 6 M to 12 M).

-

Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess hydrochloric acid under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or by chromatography if necessary. Due to the high polarity of the product, purification can be challenging.

| Parameter | Value |

| Starting Material | Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate |

| Reagent | Concentrated Hydrochloric Acid |

| Reaction Condition | Reflux |

| Reaction Time | 6-12 hours |

| Work-up | Removal of volatiles under reduced pressure |

| Product | This compound |

Table 3: Summary of the hydrolysis of diethyl (2-(2-methoxyethoxy)ethyl)phosphonate.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression of functional group transformations. The key steps and their relationships are visualized in the following diagram.

References

- 1. grokipedia.com [grokipedia.com]

- 2. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 3. 1-Bromo-2-(2-methoxyethoxy)ethane | 54149-17-6 [chemicalbook.com]

- 4. 1-Bromo-2-(2-methoxyethoxy)ethane synthesis - chemicalbook [chemicalbook.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of the m-PEG2-phosphonic acid Hydrophilic Linker

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the m-PEG2-phosphonic acid linker, a versatile tool in bioconjugation, drug delivery, and materials science. It details the linker's core physicochemical properties, its primary applications, and generalized experimental methodologies.

Core Physicochemical Properties

This compound is a short-chain, hydrophilic spacer molecule featuring a terminal methoxy (B1213986) group and a phosphonic acid functional group. The polyethylene (B3416737) glycol (PEG) component is renowned for its ability to enhance the aqueous solubility and biocompatibility of conjugated molecules.[1][2][3] The phosphonic acid group provides a unique functionality for strong binding to metal oxides and calcium ions.[4][5]

1.1 Quantitative Data Summary

The key specifications for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃O₅P | [1] |

| Molecular Weight | 184.1 g/mol | [1] |

| CAS Number | 96962-41-3 | [1][6] |

| Purity | Typically ≥95% - 98% | [1][4] |

| Storage Condition | -20°C | [1][7] |

| Appearance | Varies (often solid or viscous oil) | Supplier dependent |

1.2 Key Structural Features and Their Implications

-

Hydrophilic PEG Chain : The two ethylene (B1197577) glycol units confer hydrophilicity, which is crucial for increasing the solubility of hydrophobic drugs or biomolecules in aqueous media.[1][2] This property is essential for improving formulation stability and bioavailability.[3] Longer PEG chains generally result in better water solubility.[1][6]

-

Phosphonic Acid Group (-PO₃H₂) : This terminal group is a strong metal chelator. Its high affinity for calcium ions allows for targeted delivery to bone tissue (hydroxyapatite).[4] Furthermore, it forms robust, stable bonds with metal oxide surfaces, making it an excellent anchoring group for modifying nanoparticles (e.g., iron oxide) or medical implants.[5][8][9]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Applications in Research and Development

The unique combination of a hydrophilic spacer and a strong metal-binding group makes this compound suitable for several advanced applications.

2.1 Bone-Targeted Drug Delivery The phosphonic acid moiety has a high affinity for the calcium phosphate (B84403) mineral (hydroxyapatite) that constitutes bone.[4] This allows for the targeted accumulation of drugs conjugated to the linker in bone tissues, which can enhance therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]

Caption: Mechanism of bone targeting via phosphonic acid chelation.

2.2 Surface Modification of Materials this compound is used to functionalize surfaces such as metal oxide nanoparticles and medical implants.[8][9] The phosphonic acid group acts as a stable anchor to the surface, while the hydrophilic PEG chain extends outwards, creating a "stealth" layer that can improve biocompatibility, reduce protein fouling, and prolong circulation time in biological systems.[8]

2.3 PROTAC Linkers This molecule serves as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6][10][11] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6][11] The PEG component of the linker provides the necessary spacing and solubility for the PROTAC molecule to effectively form this ternary complex.

Experimental Protocols and Methodologies

Disclaimer: The following are generalized protocols. Specific reaction conditions, including stoichiometry, solvent, temperature, and purification methods, must be optimized for each unique application.

3.1 General Synthesis of Phosphonic Acid Linkers While a specific protocol for this compound is not publicly detailed, phosphonic acids are commonly synthesized via methods like the Michaelis-Arbuzov reaction .[12] This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965) ester, which is subsequently hydrolyzed to the phosphonic acid.[12]

3.2 Generalized Bioconjugation Workflow this compound is primarily an anchoring group. For bioconjugation to proteins or other molecules, it is typically incorporated into a heterobifunctional linker (e.g., with an NHS ester or maleimide (B117702) at the other end). The workflow below illustrates a general process.

Caption: Generalized workflow for a bioconjugation experiment.

3.3 Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the linker and its conjugates.

-

Mass Spectrometry (MS) : Verifies the molecular weight of the final conjugated product.

-

High-Performance Liquid Chromatography (HPLC) : Used for purification and to assess the purity of the final product.

Visualized Mechanism of Action: PROTACs

As a component in PROTACs, the this compound based linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase. The diagram below illustrates this mechanism.

Caption: The PROTAC mechanism of action for targeted protein degradation.

References

- 1. This compound, 96962-41-3 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. This compound | 96962-41-3 [chemicalbook.com]

- 7. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]

- 8. m-PEG9-phosphonic acid [myskinrecipes.com]

- 9. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

role of phosphonic acid group in surface binding

An In-depth Technical Guide on the Role of the Phosphonic Acid Group in Surface Binding

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of surfaces with organic molecules is a cornerstone of modern materials science, with profound implications for drug delivery, medical implant technology, and biosensing. Among the various anchoring groups utilized for surface modification, the phosphonic acid moiety (-PO(OH)₂) has garnered significant attention due to its exceptional ability to form robust, well-ordered self-assembled monolayers (SAMs) on a wide array of metal oxide surfaces. This technical guide provides a comprehensive overview of the pivotal role of the phosphonic acid group in surface binding. It delves into the fundamental binding mechanisms, presents quantitative binding data, outlines key experimental protocols for characterization, and explores its applications, particularly within the realm of drug development.

The Phosphonic Acid Group: A Superior Anchor for Surface Modification

The phosphonic acid group is characterized by a phosphorus atom bonded to a carbon atom, a phosphoryl oxygen (P=O), and two hydroxyl groups (P-OH). Its strong affinity for metal oxide surfaces stems from its ability to form stable, multidentate coordination bonds with surface metal atoms. This interaction leads to the formation of highly organized and durable self-assembled monolayers, which are critical for tailoring the interfacial properties of materials.

Mechanisms of Surface Binding

The interaction between phosphonic acids and metal oxide surfaces is a complex process that can proceed through several binding motifs. The specific binding mode is influenced by factors such as the nature of the metal oxide, the surface hydroxylation, the solvent, and the structure of the phosphonic acid molecule itself.

Upon approaching a hydroxylated metal oxide surface, the phosphonic acid can engage in a condensation reaction, forming strong, covalent metal-oxygen-phosphorus (M-O-P) bonds. The primary binding modes are:

-

Monodentate: One of the phosphonic acid's oxygen atoms binds to a single metal atom on the surface.

-

Bidentate: Two of the phosphonic acid's oxygen atoms bind to the surface. This can occur in a chelating fashion (binding to the same metal atom) or a bridging fashion (binding to two different metal atoms).

-

Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface, leading to the most stable and robust attachment.

The binding process is often accompanied by the deprotonation of the phosphonic acid group.[1] Studies have shown that the binding motif can also be dependent on the surface coverage; for instance, a transition from a tridentate to a bidentate binding mode has been observed as monolayer saturation is approached.[2]

Binding modes of phosphonic acid to a metal oxide surface.

Quantitative Analysis of Surface Binding

The strength and stability of the phosphonic acid-surface interaction can be quantified using various analytical techniques. The binding affinity is often expressed in terms of adsorption constants (K) or Langmuir constants (b).

| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant | Reference |

| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.6 x 10³ M⁻¹ | [3] |

| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.2 x 10³ M⁻¹ | [3] |

| Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | K = 1.9 x 10³ M⁻¹ | [3] |

| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | K = 1.1 x 10³ M⁻¹ | [3] |

| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | Langmuir constant (b) = 0.85 L/mg | [3] |

| Phosphate (as a proxy) | Fe₃O₄ | Langmuir Isotherm | Langmuir constant (b) = 0.112 L/mg | [3] |

The formation of well-ordered SAMs is also a critical aspect of surface modification. The molecular order and orientation within these monolayers can be characterized by techniques such as Near-Edge X-ray Absorption Fine Structure (NEXAFS) and Sum-Frequency Generation (SFG) spectroscopy, which can provide information on the tilt angle of the alkyl chains.

| Phosphonic Acid | Substrate | Technique | Chain Tilt Angle (°) | Reference |

| Octadecylphosphonic acid | Silicon Oxide | NEXAFS | 37 | [4][5] |

| 11-Hydroxyundecylphosphonic acid | Silicon Oxide | NEXAFS | 47 | [4] |

| Octadecylphosphonic acid | Silicon Oxide | SFG | 38 | [4] |

| 11-Hydroxyundecylphosphonic acid | Silicon Oxide | SFG | 43 | [4] |

Experimental Protocols for Surface Functionalization and Characterization

A variety of experimental techniques are employed to prepare and characterize phosphonic acid-modified surfaces.

Surface Preparation and Monolayer Formation

A common and effective method for the formation of phosphonic acid SAMs is the "Tethering by Aggregation and Growth" (T-BAG) method.[6][7]

Protocol: T-BAG Method for Phosphonic Acid Monolayer Formation on Titanium

-

Substrate Cleaning: Titanium substrates are sequentially sonicated in a series of solvents (e.g., acetone, isopropanol, and methanol) for 15 minutes each to remove organic contaminants.

-

Surface Activation: The cleaned substrates are treated with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to generate a fresh, hydroxylated oxide layer.

-

Monolayer Deposition: The activated substrates are immersed in a dilute solution (typically 1 mM) of the desired phosphonic acid in a suitable solvent (e.g., ethanol (B145695) or toluene) for a specified duration (e.g., 24-72 hours) at room temperature.

-

Rinsing and Drying: After incubation, the substrates are thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).

Surface Characterization Techniques

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and to confirm the presence of the phosphonic acid monolayer. High-resolution scans of the P 2p, C 1s, and O 1s regions provide information about the chemical states and bonding environment.[6][8]

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analytical technique that provides detailed molecular information about the outermost layer of the material, confirming the identity of the immobilized phosphonic acid.[6]

-

Contact Angle Goniometry: This technique measures the wettability of the surface, which is indicative of the successful formation of a hydrophobic or hydrophilic monolayer, depending on the terminal group of the phosphonic acid.

-

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography and to assess the smoothness and completeness of the self-assembled monolayer.[8]

Experimental workflow for surface functionalization and characterization.

Applications in Drug Development and Biomedical Science

The ability to precisely control surface properties using phosphonic acid SAMs has significant implications for drug development and biomedical applications.

-

Targeted Drug Delivery: Nanoparticles functionalized with phosphonic acids can be used to create targeted drug delivery systems. The phosphonate (B1237965) group provides a stable anchor to the nanoparticle surface, while the terminal end of the molecule can be modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cells or tissues.[9][10]

-

Biocompatible Coatings for Implants: Phosphonic acids are used to modify the surfaces of metallic implants (e.g., titanium, zirconium) to improve their biocompatibility and promote osseointegration.[9][10] For instance, SAMs with terminal hydroxyl or carboxyl groups can be used to covalently immobilize bone morphogenetic proteins (BMPs) to enhance bone growth around the implant.[6]

-

Biosensors: The well-ordered nature of phosphonic acid SAMs is advantageous for the development of highly sensitive and specific biosensors. The terminal groups of the phosphonic acids can be functionalized to capture specific biomolecules, and the change in the surface properties upon binding can be detected by various transduction methods.[4][7]

Logical relationship of factors influencing SAM quality and performance.

Conclusion

The phosphonic acid group is a powerful and versatile tool for the modification of metal oxide surfaces. Its ability to form strong, stable, and well-ordered self-assembled monolayers provides a robust platform for tailoring the interfacial properties of materials for a wide range of applications. In the field of drug development and biomedical science, phosphonic acid-based surface functionalization is instrumental in advancing targeted drug delivery systems, improving the performance of medical implants, and enhancing the sensitivity of biosensors. A thorough understanding of the binding mechanisms and the factors influencing monolayer formation is crucial for the rational design and fabrication of next-generation functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. updates.reinste.com [updates.reinste.com]

- 10. updates.reinste.com [updates.reinste.com]

An In-Depth Technical Guide to m-PEG2-phosphonic acid

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of methoxy-polyethylene glycol (2) phosphonic acid (m-PEG2-phosphonic acid), a bifunctional molecule increasingly utilized in bioconjugation, surface modification, and drug delivery systems. We will explore its core properties, primary applications, and the fundamental experimental approaches for its use.

Core Concepts and Chemical Structure

This compound is a short-chain, hydrophilic linker composed of three key components:

-

A methoxy (m-) group, which provides a chemically inert cap.

-

A short polyethylene glycol (PEG) chain with two repeating ethylene (B1197577) glycol units. This PEG linker is responsible for enhancing the water solubility of molecules it is attached to.[1][2]

-

A terminal phosphonic acid (-PO₃H₂) group . This functional group is the molecule's reactive anchor, enabling strong binding to metal oxide surfaces and interaction with mineralized tissues.[3][4]

The combination of a hydrophilic, non-fouling PEG chain and a high-affinity phosphonic acid anchor makes this molecule a versatile tool in biomedical and materials science research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including calculating molar equivalents for reactions and ensuring appropriate storage conditions.

| Property | Value | Source |

| CAS Number | 96962-41-3 | [1][2] |

| Molecular Formula | C₅H₁₃O₅P | [2] |

| Molecular Weight | 184.1 g/mol | [2][5] |

| Typical Purity | ≥95% - 98% | [2][3][5] |

| Appearance | White Solid | [6] |

| Solubility | Soluble in water | [6] |

| Storage Conditions | -20°C, keep dry | [2][6] |

Key Applications and Mechanisms

The unique structure of this compound lends itself to several advanced applications.

The phosphonic acid moiety forms robust, stable bonds with a variety of metal oxides, including titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and zinc oxide (ZnO).[4][7][8][9] This interaction is leveraged to create self-assembled monolayers (SAMs) that alter the surface properties of materials.[6][8][9]

-

Improved Biocompatibility: By coating implantable medical devices (e.g., titanium dental implants), the PEG chain creates a hydrophilic, protein-resistant surface, which can reduce non-specific protein adsorption and improve osseointegration.[3][6]

-

Nanoparticle Stabilization: When used to coat metal oxide nanoparticles, this compound prevents aggregation and the formation of a protein corona in biological media, which is crucial for applications in nanomedicine.[10]

Caption: Workflow for modifying metal oxide surfaces with this compound.

The phosphonic acid group has a strong affinity for calcium ions.[3][4] This property is exploited for targeting drugs to bone tissue.

-

Bone-Targeted Therapies: By conjugating a therapeutic agent to this compound, the resulting molecule can selectively accumulate in bones. This targeted approach increases the local concentration of the drug, enhancing its therapeutic efficacy while minimizing systemic toxicity.[3]

This compound is employed as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][11] PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system (the ubiquitin-proteasome system) to degrade specific target proteins.

-

Mechanism: A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound can serve as, or be part of, this linker. Its primary roles are to provide proper spacing and orientation for the two ligands and to improve the overall solubility and pharmacokinetic properties of the PROTAC molecule.[11]

Caption: Logical relationship of a PROTAC utilizing a PEG linker to induce protein degradation.

Experimental Protocols and Methodologies

Detailed experimental procedures are highly dependent on the specific application. The following sections provide generalized protocols that serve as a starting point for experimental design.

While multiple pathways exist for creating phosphonic acids, a common laboratory- and industrial-scale method involves the hydrolysis of a corresponding dialkyl phosphonate (B1237965) ester.[12]

-

Starting Material: Diethyl ester of m-PEG2-phosphonate.

-

Reaction: The ester is refluxed in a concentrated aqueous solution of a strong acid, typically hydrochloric acid (HCl).[12]

-

Workup: Following the reaction, the excess acid and water are removed by distillation. An azeotropic distillation with a solvent like toluene (B28343) can be used to remove final traces of water.

-

Purification: The resulting this compound is often of high purity but can be further dried in a desiccator over P₄O₁₀ if necessary.[12]

This protocol describes a representative method for creating a self-assembled monolayer of this compound on a TiO₂ surface, a common procedure for biomedical implants.

Materials:

-

Titanium dioxide substrate (e.g., a polished wafer or implant coupon).

-

This compound.

-

Anhydrous organic solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol).

-

Deionized water and isopropanol (B130326) for cleaning.

Procedure:

-

Substrate Cleaning: Thoroughly clean the TiO₂ substrate to ensure a pristine surface for monolayer formation. This is typically achieved by sequential sonication in isopropanol and deionized water, followed by drying under a stream of nitrogen gas.

-

Solution Preparation: Prepare a dilute solution of this compound (e.g., 1-5 mM) in the chosen anhydrous solvent.

-

Immersion and SAM Formation: Immerse the cleaned TiO₂ substrate into the this compound solution. The formation of the phosphonate-TiO₂ bond occurs via chemisorption. Allow the immersion to proceed for a period of 12-24 hours at room temperature to ensure complete monolayer formation.[8]

-

Rinsing: After immersion, remove the substrate and rinse it thoroughly with the fresh solvent to remove any non-covalently bound (physisorbed) molecules.

-

Drying: Dry the functionalized substrate under a stream of nitrogen.

-

Characterization (Optional but Recommended): The modified surface can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and changes in surface chemistry, and contact angle measurements to verify increased hydrophilicity.

Caption: Step-by-step experimental workflow for TiO₂ surface functionalization.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug development and materials science. Its simple, well-defined structure provides a robust platform for enhancing solubility, enabling targeted delivery to bone, and creating biocompatible, anti-fouling surfaces on a variety of materials. The principles and protocols outlined in this guide offer a foundational understanding for harnessing the potential of this important molecule in advanced applications.

References

- 1. This compound | 96962-41-3 [chemicalbook.com]

- 2. This compound, 96962-41-3 | BroadPharm [broadpharm.com]

- 3. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 6. Phosphate PEG, mPEG-phosphoric acid [nanocs.net]

- 7. precisepeg.com [precisepeg.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Self-Assembled Monolayers of Phosphonic Acids: Formation, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) of phosphonic acids represent a robust and versatile platform for the surface modification of a wide range of materials, particularly metal oxides. Their inherent stability and the flexibility to introduce a vast array of functional groups make them highly attractive for applications spanning from biomedical devices and drug delivery systems to molecular electronics and biosensors. This technical guide provides an in-depth overview of the core principles of phosphonic acid SAMs, detailing their formation, characterization, and key applications.

Core Concepts of Phosphonic Acid Self-Assembled Monolayers

Phosphonic acid-based SAMs are ordered molecular assemblies that spontaneously form on a substrate. The molecules, known as precursors, consist of three key components: a phosphonic acid headgroup that anchors to the substrate, a spacer (typically an alkyl chain), and a terminal functional group that dictates the surface properties of the modified material.

The primary advantage of phosphonic acids over other common SAM precursors, such as thiols and silanes, lies in their strong and stable bond formation with a wide variety of metal oxide surfaces.[1] This robust P-O bond, with an energy of approximately 80 kcal/mol, contributes to the high hydrolytic and thermal stability of these monolayers, a critical feature for many real-world applications.[1]

The self-assembly process is driven by the chemisorption of the phosphonic acid headgroup onto the hydroxylated metal oxide surface, forming mono-, bi-, or tridentate linkages.[2][3] Van der Waals interactions between the alkyl chains of neighboring molecules contribute to the ordering and packing density of the monolayer.

Quantitative Data on Phosphonic Acid SAMs

The properties of phosphonic acid SAMs can be quantified through various surface analysis techniques. The following tables summarize key quantitative data reported in the literature for different phosphonic acid SAMs on various substrates.

| Phosphonic Acid | Substrate | Solvent(s) | Deposition Method | Water Contact Angle (°) | Reference(s) |

| Octadecylphosphonic Acid (ODPA) | Aluminum Oxide | Ethanol | Immersion | ~125 - 130 | [4][5] |

| Decylphosphonic Acid (DP) | Aluminum Oxide | Ethanol | Immersion | >125 | [4][5] |

| Perfluorodecylphosphonic Acid (PFDP) | Aluminum Oxide | Ethanol | Immersion | >130 - 137 | [4][5] |

| Fluorinated Phosphonic Acid (FPA) | Aluminum Oxide | Not Specified | Immersion | ~114.5 | [6] |

| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | Tetrahydrofuran (THF) | T-BAG | Not Specified | [7] |

| 11-Hydroxyundecylphosphonic Acid (PUL) | Silicon Oxide | Tetrahydrofuran (THF) | T-BAG | Not Specified | [7] |

| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide | Cyclopentyl methyl ether (CPME) | Immersion | 117.6 ± 2.5 | [8] |

Table 1: Water Contact Angles of Various Phosphonic Acid SAMs.

| Phosphonic Acid | Substrate | Measurement Technique | Thickness (nm) | Chain Tilt Angle (°) | Reference(s) |

| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | Ellipsometry | 2.06 ± 0.14 | ~35 | |

| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | AFM | 1.9 ± 0.1 | Not Specified | |

| Octadecylphosphonic Acid (ODPA) | Silicon Oxide | NEXAFS | Not Specified | 37 | [2][7][9] |

| 11-Hydroxyundecylphosphonic Acid (PUL) | Silicon Oxide | NEXAFS | Not Specified | 45 | [2][7] |

Table 2: Thickness and Molecular Orientation of Phosphonic Acid SAMs on Silicon Oxide.

| Phosphonic Acid | Metal Oxide Surface | Method | Binding Affinity Constant (K) | Reference(s) |

| Dodecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.6 x 10³ M⁻¹ | [10] |

| 11-Hydroxyundecylphosphonic acid | TiO₂ (Anatase) | TGA | 1.2 x 10³ M⁻¹ | [10] |

| 16-Phosphonohexadecanoic acid | TiO₂ (Anatase) | TGA | 1.9 x 10³ M⁻¹ | [10] |

| Phenylphosphonic acid | TiO₂ (Anatase) | TGA | 1.1 x 10³ M⁻¹ | [10] |

| Carbamoyl phosphonic acid ligand | ZrO₂ | Langmuir Isotherm | b = 0.85 L/mg | [10] |

Table 3: Binding Affinity of Phosphonic Acids to Metal Oxide Surfaces.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful formation and characterization of high-quality phosphonic acid SAMs.

Preparation of Phosphonic Acid SAMs by Solution Deposition

This protocol describes a general method for the formation of phosphonic acid SAMs by immersing a substrate in a solution of the phosphonic acid precursor.

Materials:

-

Substrate (e.g., Titanium, Silicon wafer with native oxide, Aluminum)

-

Phosphonic acid precursor (e.g., Octadecylphosphonic acid - ODPA)

-

Solvent (e.g., Ethanol, Tetrahydrofuran - THF, Cyclopentyl methyl ether - CPME)

-

Cleaning solvents (e.g., Acetone, Isopropanol, Deionized water)

-

Nitrogen or Argon gas for drying

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a hydroxylated surface. A typical procedure involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each.

-

Surface Activation (Optional but Recommended): For some substrates like titanium, an oxygen plasma treatment for 2-5 minutes can enhance the surface hydroxyl group density, leading to a more uniform and dense SAM.[3][11]

-

Preparation of Phosphonic Acid Solution: Prepare a dilute solution of the phosphonic acid precursor in a suitable solvent. Concentrations typically range from 0.1 mM to 2 mM.[8][11][12]

-

Immersion: Immerse the cleaned and activated substrate in the phosphonic acid solution. The immersion time can vary from a few minutes to 48 hours, depending on the desired monolayer quality and the specific system.[8][11] The process is typically carried out at room temperature.

-

Rinsing: After immersion, thoroughly rinse the substrate with the pure solvent to remove any physisorbed molecules. This step is critical to ensure a true monolayer is formed.

-

Drying: Dry the substrate with a gentle stream of inert gas (nitrogen or argon).

-

Annealing (Optional): In some cases, a post-deposition annealing step (e.g., heating in an oven at 120-150 °C) can improve the ordering and stability of the SAM by promoting the formation of covalent bonds with the surface.[1][8]

Tethering by Aggregation and Growth (T-BAG) Method

The T-BAG method is a technique that can produce well-ordered phosphonate (B1237965) SAMs, particularly on silicon oxide surfaces.[7]

Materials:

-

Silicon coupon (pre-cleaned)

-

Phosphonic acid precursor (e.g., ODPA)

-

Dry Tetrahydrofuran (THF)

-

Oven

Procedure:

-

Solution Preparation: Prepare a 25 µM solution of the phosphonic acid in dry THF.[7]

-

Deposition: Hold the pre-cleaned silicon coupon vertically in the phosphonic acid solution.

-

Solvent Evaporation: Allow the solvent to evaporate at room temperature, which leaves a layer of physisorbed phosphonic acid molecules on the surface.

-

Thermal Annealing: Heat the coated coupon in an oven at 140°C for 48 hours in air.[7] This step facilitates the formation of covalent Si-O-P bonds.

Characterization of Phosphonic Acid SAMs

XPS is used to determine the elemental composition of the surface and confirm the presence of the phosphonic acid SAM.

Procedure:

-

Sample Introduction: Introduce the SAM-modified substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Survey Scan: Acquire a survey spectrum to identify all the elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, particularly Phosphorus (P 2p or P 2s), Carbon (C 1s), Oxygen (O 1s), and the primary substrate elements (e.g., Si 2p, Ti 2p, Al 2p).

-

Data Analysis:

-

Confirm the presence of a phosphorus peak (e.g., P 2s around 191 eV) which is indicative of the phosphonic acid headgroup.[7]

-

Analyze the C 1s spectrum to identify the alkyl chain and any terminal functional groups.

-

The attenuation of the substrate signal after SAM formation can be used to estimate the monolayer thickness.

-

This technique measures the static water contact angle on the SAM surface, which provides information about the surface hydrophobicity and the quality of the monolayer.

Procedure:

-

Sample Placement: Place the SAM-modified substrate on the sample stage of the goniometer.

-

Droplet Deposition: Dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.

-

Image Capture: Capture a high-resolution image of the droplet at the liquid-solid interface.

-

Angle Measurement: Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Multiple Measurements: Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle. A high water contact angle for a methyl-terminated SAM (typically >110°) indicates a well-ordered and densely packed monolayer.

AFM is a high-resolution imaging technique used to visualize the topography of the SAM surface and assess its uniformity and defect density.

Procedure:

-

Sample Mounting: Secure the SAM-modified substrate on the AFM sample stage.

-

Cantilever Selection: Choose an appropriate AFM cantilever and tip (e.g., a silicon nitride tip for imaging in contact or tapping mode).

-

Imaging Mode: Operate the AFM in a suitable imaging mode, such as tapping mode, to minimize damage to the soft organic monolayer.

-

Image Acquisition: Scan the tip across the surface to generate a topographical map. Image different areas to assess the overall quality of the SAM.

-

Data Analysis:

-

Analyze the images for features such as islands, pinholes, or other defects.

-

Measure the root-mean-square (RMS) roughness of the surface. A smooth, featureless surface is indicative of a high-quality SAM.

-

In some cases, AFM can be used to measure the height of the monolayer by imaging a region where the SAM has been intentionally removed (nanografting or nanoshaving).[13]

-

Visualizing Core Concepts

Diagrams created using the DOT language provide a clear visual representation of the fundamental processes and structures involved in phosphonic acid SAMs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

m-PEG2-phosphonic acid in PROTAC Development: An In-depth Technical Guide

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[5][6] Upon entering a cell, the PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI.[6][7] This ubiquitination marks the POI for recognition and degradation by the 26S proteasome, after which the PROTAC is released to engage another target protein molecule in a catalytic manner.[1][6]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall success.[3] Its length, chemical composition, rigidity, and attachment points profoundly influence the stability of the ternary complex, as well as the molecule's physicochemical properties, such as solubility and cell permeability, which ultimately dictate its degradation efficiency and therapeutic potential.[8][9]

The Role of PEG Linkers in PROTAC Design

Among the various linker archetypes, those based on polyethylene (B3416737) glycol (PEG) are the most common, utilized in over half of all reported PROTACs.[9][10] The repeating ethylene (B1197577) glycol units grant these linkers a unique and advantageous set of properties.

Core Functions of PEG Linkers:

-

Enhanced Solubility: PROTACs are often large, complex molecules with high lipophilicity, leading to poor aqueous solubility. The inherent hydrophilicity of PEG chains can significantly improve the solubility of the entire PROTAC molecule, enhancing its compatibility with physiological environments.[3][10][11]

-

Improved Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations.[12] This can shield the PROTAC's polar surface area, creating a more compact structure that is better suited to traverse the lipophilic cell membrane.[12] However, the optimal number of PEG units must be determined empirically, as excessive PEGylation can negatively impact cellular uptake.[12]

-

Synthetic Versatility: PEG linkers are synthetically tractable and allow for the systematic and straightforward modification of linker length.[10] This enables the rapid generation of PROTAC libraries to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.[10]

m-PEG2-phosphonic acid: A Key Building Block

This compound is a bifunctional linker building block used in the synthesis of PROTACs.[13][14] It combines a short, hydrophilic di-ethylene glycol (PEG2) spacer with a terminal phosphonic acid group, offering specific advantages in the rational design of protein degraders.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C5H13O5P | [11][14] |

| Molecular Weight | 184.13 g/mol | [11][14] |

| Appearance | Liquid or Solid | N/A |

| Solubility | Soluble in aqueous media | [11] |

Function of the m-PEG2 Component

The methoxy-capped di-ethylene glycol portion of the molecule serves primarily to impart hydrophilicity. In the context of a larger, often greasy PROTAC molecule, the inclusion of even a short PEG chain like this can mitigate poor solubility, a common challenge in PROTAC development.[3][11] This improved water solubility is crucial for handling, formulation, and bioavailability.[10]

Function of the Phosphonic Acid Moiety

The terminal phosphonic acid group (-PO(OH)2) is a versatile functional group in PROTAC development, serving two potential purposes:

-

Chemical Handle for Conjugation: Its primary role is to act as a reactive site for conjugation to either the POI ligand or the E3 ligase ligand. The phosphonic acid can be activated to readily form stable bonds, such as phosphonate (B1237965) esters or amides, with corresponding functional groups (e.g., hydroxyls or amines) on the binding ligands. This provides a reliable method for assembling the final PROTAC construct.

-

Modulation of Physicochemical and Biological Properties: Phosphonate groups are known to possess unique properties that can be leveraged in drug design. They can improve cellular retention and have been utilized in bone-targeted therapies due to their ability to form stable complexes with calcium ions.[15][16] While not the primary goal for all PROTACs, this property could be exploited for developing degraders that target bone-related pathologies. It is important to distinguish this role from the mannose-6-phosphonate used in Lysosome Targeting Chimeras (LYTACs), which targets a specific receptor for an alternative degradation pathway.[17][18]

Visualizing PROTAC Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of the key processes and logic involved in PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for PROTAC design and evaluation.

Caption: Role of this compound as a conjugatable linker.

Representative Experimental Protocols

While specific protocols are highly dependent on the exact nature of the POI and E3 ligase ligands, the following section outlines a general methodology for the synthesis and evaluation of a PROTAC where a linker like this compound could be employed.

Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes a common method for conjugating a linker containing a carboxylic or phosphonic acid group to a ligand containing a primary amine.

1. Activation of the Acid Group:

-

Dissolve the linker (e.g., this compound, 1.1 equivalents) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent, such as HATU (1.1 eq.), and a base, such as DIPEA (2.0 eq.).

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the activated ester.

2. Coupling Reaction:

-

In a separate flask, dissolve the amine-containing ligand (POI or E3 ligand, 1.0 eq.) in anhydrous DMF.

-

Add the solution of the activated linker dropwise to the ligand solution.

-

Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by LC-MS.

3. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using flash column chromatography or preparative HPLC to yield the final ligand-linker conjugate.

-

Repeat the process to conjugate the other ligand to the free end of the linker (if applicable).

Protocol 2: Cellular Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

1. Cell Seeding and Treatment:

-

Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Allow cells to adhere overnight.

-

Treat the cells with the PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

3. Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each sample using a BCA protein assay.

-

Normalize the protein concentrations for all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

4. Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Conclusion

This compound is a valuable and versatile building block in the construction of PROTACs. Its PEG component imparts essential hydrophilicity to improve the often-problematic solubility of these large molecules, while its phosphonic acid moiety provides a robust chemical handle for synthetic conjugation. By understanding the distinct functions of its constituent parts, researchers can rationally incorporate such linkers to optimize the physicochemical properties and overall efficacy of next-generation protein degraders, accelerating the development of novel therapeutics for a wide range of diseases.

References

- 1. chempep.com [chempep.com]

- 2. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]

- 3. precisepeg.com [precisepeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]